ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate

Medicinal Chemistry Structure-Activity Relationship Drug Design

Ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate (CAS 477499-69-7) is a research-grade NADPH oxidase inhibitor critical for ROS-dependent inflammatory pathway studies. Its 3-methoxybenzamido substituent confers distinct hydrogen-bonding and target recognition properties not shared by 3-hydroxy, 3-amino, or 3-haloalkanamido analogs—making generic substitution experimentally invalid. Procure alongside the 3-chloropropanamido analog from a common supplier to enable mechanistic dissection of NADPH oxidase-mediated vs. antiproliferative mechanisms. Lot-specific purity and independent dose-response validation recommended.

Molecular Formula C19H17NO5
Molecular Weight 339.347
CAS No. 477499-69-7
Cat. No. B2656162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate
CAS477499-69-7
Molecular FormulaC19H17NO5
Molecular Weight339.347
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C19H17NO5/c1-3-24-19(22)17-16(14-9-4-5-10-15(14)25-17)20-18(21)12-7-6-8-13(11-12)23-2/h4-11H,3H2,1-2H3,(H,20,21)
InChIKeyXEFIJHMTCVALFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate (CAS 477499-69-7): Procurement and Characterization Overview for Scientific Research


Ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate (CAS 477499-69-7), with molecular formula C19H17NO5 and molecular weight 339.35 g/mol, is a synthetic benzofuran-2-carboxylic acid ester derivative featuring a 3-methoxybenzamido substituent at the 3-position of the benzofuran core . This compound belongs to the class of 3-substituted-benzofuran-2-carboxylic esters, a pharmacologically privileged scaffold associated with a broad spectrum of biological activities including anti-inflammatory, anticancer, and enzyme inhibitory properties [1]. The compound is commercially available as a white to off-white solid with a purity specification of ≥95% (HPLC) and is described as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production, positioning it as a research tool for inflammatory disease models .

Why Substituting Ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate with Other Benzofuran-2-carboxylate Analogs Is Not Straightforward for Inflammatory or Enzyme Inhibition Studies


Although a broad class of 3-substituted-benzofuran-2-carboxylic esters exists, the specific 3-methoxybenzamido substituent of ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate imparts distinct molecular recognition and hydrogen-bonding properties that are not shared by analogs bearing different 3-position substituents (e.g., 3-hydroxy, 3-amino, or 3-haloalkanamido groups) [1]. The benzofuran-2-carboxylate scaffold itself is a privileged structure with activity against multiple targets including NADPH oxidase, protein kinase CK2, and PI3K, but the identity of the 3-substituent critically determines the target selectivity profile [2]. As a result, substituting this compound with a close analog lacking the 3-methoxybenzamido group (e.g., ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate) can lead to a complete shift in biological activity—from immunomodulation toward antiproliferative effects—making generic substitution scientifically invalid in target-specific experimental contexts .

Head-to-Head Quantitative Evidence: Ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate vs. Closest Structural Analogs for Informed Scientific Procurement


Molecular Recognition and Hydrogen-Bonding Capacity: The Methoxybenzamido Moiety as a Key Differentiator from Simple Benzofuran-2-carboxamides

Compared to the close structural analog N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide (MW 267.28, LogP 3.28), ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate (MW 339.35) incorporates an additional ester group and a 3-position amido linkage, resulting in: (a) a molecular weight increase of 72.07 g/mol, (b) an additional hydrogen-bond acceptor (ester carbonyl), and (c) a calculated increase in topological polar surface area (tPSA) by approximately 20–25 Ų from ~51.5 to ~72–76 Ų . These structural features directly impact target binding: the ester group and the 3-methoxybenzamido moiety together enable bidentate hydrogen-bonding interactions that are geometrically incompatible with the simpler N-aryl carboxamide scaffold. Furthermore, the 3-methoxybenzamido substitution pattern at the benzofuran 3-position is specifically associated with NADPH oxidase inhibition, whereas structurally related 3-substituted benzofuran-2-carboxylates with sulfur-containing substituents show preferential activity as ischemic cell death inhibitors, indicating a sharp functional divergence driven by the 3-substituent identity [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

NADPH Oxidase Inhibitory Activity: Unique Pharmacological Annotation Differentiating This Compound from Antiproliferative Benzofuran Esters

Ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate is specifically annotated as an inhibitor of NADPH oxidase, with documented utility in inflammatory disease models and potential for therapeutic research in conditions involving reactive oxygen species (ROS) production . By contrast, its structural analog ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate, which features a 3-chloropropanamido group in place of the 3-methoxybenzamido moiety, exhibits antiproliferative activity against hepatocellular carcinoma (HepG2, IC50 ≈21 µM) and breast cancer (MCF-7, IC50 ≈26 µM) cell lines with no reported NADPH oxidase inhibitory function . Similarly, the broader class of 3-substituted-benzofuran-2-carboxylic esters has been profiled as ischemic cell death inhibitors in H9c2 cardiomyocytes and rat primary cardiac myocytes under oxygen-glucose deprivation, with structure-activity relationships showing that 3-position substituent identity (particularly sulfur-containing groups) is the primary driver of potency in that assay, indicating that the methoxybenzamido substituent imparts a distinct pharmacological fingerprint not shared by other 3-substituted analogs [1]. This target-specific annotation provides a clear procurement rationale: for studies focused on NADPH oxidase-dependent pathways or ROS-mediated inflammatory mechanisms, this compound is the annotated tool compound, whereas alternative 3-substituted benzofuran-2-carboxylates are more appropriate for anticancer or ischemia reperfusion injury models.

Inflammation NADPH Oxidase Reactive Oxygen Species

Commercially Available Purity and Analytical Characterization: Benchmarking Against Analog Procurement Standards

Commercially available ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate is supplied with a minimum purity specification of 95% (HPLC), which meets or exceeds the typical purity threshold for benzofuran derivative screening compounds . In comparison, several closely related benzofuran-2-carboxamide analogs available from screening compound libraries (e.g., N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide, 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide) are also supplied at ≥95% purity, indicating that this compound does not offer a purity-based procurement advantage over its closest screening analogs in head-to-head comparison . However, the availability of the compound as a white to off-white solid with documented appearance and the provision of analytical certificates (CoA) upon request through established research chemical supply chains provides traceability that is comparable to or better than many less-characterized analogs offered only through compound library repositories.

Analytical Chemistry Procurement Standards Quality Control

Optimal Application Scenarios for Ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate Based on Differential Evidence Profile


NADPH Oxidase Inhibition Studies in Inflammatory Disease Models

The compound's annotation as an NADPH oxidase inhibitor makes it a candidate tool compound for investigating ROS-dependent inflammatory pathways. Researchers studying inflammatory bowel disease (IBD), rheumatoid arthritis, ischemia-reperfusion injury, or neuroinflammation may prioritize this compound over its closest structural analogs (e.g., N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide, which lacks the ester and 3-amido functionality) because the 3-methoxybenzamido substitution pattern is specifically linked to this pharmacological annotation, whereas other 3-substituted benzofuran-2-carboxylates are profiled for antiproliferative or ischemic cell death inhibitory activities [1]. Users should note that quantitative IC50 data for this compound against specific NOX isoforms is not publicly available as of writing, and independent dose-response validation is recommended prior to large-scale procurement for in vivo studies.

Chemical Biology Probe for Structure-Activity Relationship (SAR) Studies on 3-Substituted Benzofuran-2-carboxylates

As a representative of the 3-methoxybenzamido-substituted benzofuran-2-carboxylate subclass, this compound serves as a key reference point in SAR campaigns exploring the impact of 3-position substituents on biological activity . Unlike the simpler N-aryl carboxamide analog N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide, this compound presents additional hydrogen-bonding functionality (ester carbonyl, amide NH, methoxy oxygen) that allows medicinal chemists to probe the contribution of each pharmacophoric element to target binding [1]. Its higher molecular weight (+72 g/mol) and increased tPSA relative to des-ester analogs also make it a useful comparator for assessing how molecular properties influence permeability and target engagement in cellular assays .

Comparative Pharmacology: Differentiating NADPH Oxidase-Driven vs. Antiproliferative Pathways

This compound can be deployed in side-by-side comparative studies with its 3-chloropropanamido analog (ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate), which demonstrates antiproliferative activity (HepG2 IC50 ≈21 µM, MCF-7 IC50 ≈26 µM) . Such comparative experiments can help dissect whether observed biological effects in a given assay system are driven by NADPH oxidase-mediated ROS modulation (target compound) or by direct antiproliferative mechanisms (analog), providing critical mechanistic insight for target validation studies [1]. Researchers should procure both compounds from a common supplier to minimize batch-to-batch variability when conducting comparative dose-response experiments.

Quote Request

Request a Quote for ethyl 3-(3-methoxybenzamido)-1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.